molecular formula C14H17N3 B12703288 2-((3-Amino-2-methylphenyl)methyl)benzene-1,3-diamine CAS No. 94213-32-8

2-((3-Amino-2-methylphenyl)methyl)benzene-1,3-diamine

Cat. No.: B12703288
CAS No.: 94213-32-8
M. Wt: 227.30 g/mol
InChI Key: OBXZVJNVWWTSSQ-UHFFFAOYSA-N
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Description

EINECS 303-735-8, also known as Diisopropanolamine, is a chemical compound that is widely used in various industrial and scientific applications. It is a secondary amine and an alcohol, which makes it a versatile compound in chemical synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropanolamine can be synthesized through the reaction of isopropanolamine with propylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. The reaction can be represented as follows:

Isopropanolamine+Propylene OxideDiisopropanolamine\text{Isopropanolamine} + \text{Propylene Oxide} \rightarrow \text{Diisopropanolamine} Isopropanolamine+Propylene Oxide→Diisopropanolamine

Industrial Production Methods

In industrial settings, Diisopropanolamine is produced in large quantities using continuous flow reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

Diisopropanolamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can undergo substitution reactions with halogens and other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogens like chlorine and bromine are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various amines, oxides, and substituted derivatives of Diisopropanolamine.

Scientific Research Applications

Diisopropanolamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the preparation of buffers and as a stabilizing agent in biological assays.

    Medicine: Utilized in the formulation of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: Used in the production of surfactants, corrosion inhibitors, and as a component in metalworking fluids.

Mechanism of Action

Diisopropanolamine exerts its effects through various molecular pathways. It acts as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it can interact with enzymes and proteins, altering their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    Monoethanolamine: Similar in structure but contains only one hydroxyl group.

    Triethanolamine: Contains three hydroxyl groups and is more hydrophilic.

    Diethanolamine: Contains two hydroxyl groups and is structurally similar but has different reactivity.

Uniqueness

Diisopropanolamine is unique due to its balanced hydrophilic and hydrophobic properties, making it suitable for a wide range of applications. Its dual functionality as an amine and an alcohol allows it to participate in diverse chemical reactions, enhancing its versatility in industrial and scientific applications.

Properties

CAS No.

94213-32-8

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

2-[(3-amino-2-methylphenyl)methyl]benzene-1,3-diamine

InChI

InChI=1S/C14H17N3/c1-9-10(4-2-5-12(9)15)8-11-13(16)6-3-7-14(11)17/h2-7H,8,15-17H2,1H3

InChI Key

OBXZVJNVWWTSSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N)CC2=C(C=CC=C2N)N

Origin of Product

United States

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